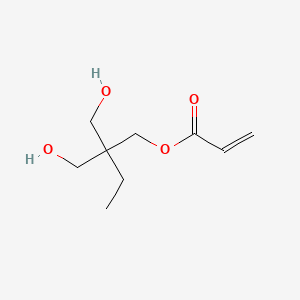

2,2-Bis(hydroxymethyl)butyl acrylate

描述

Historical Context and Evolution of Multifunctional Acrylate (B77674) Monomers in Advanced Materials Research

The development of multifunctional monomers, including acrylates, has been a cornerstone in the advancement of polymer chemistry. Initially, research focused on simple monofunctional acrylates, which could form linear polymer chains. However, the quest for materials with improved dimensional stability, solvent resistance, and thermal performance led to the exploration of monomers with more than one polymerizable group. Early examples of multifunctional acrylates, such as trimethylolpropane (B17298) triacrylate (TMPTA) and pentaerythritol (B129877) tetraacrylate (PETA), demonstrated the significant impact of crosslinking on polymer properties.

The evolution of this field saw a shift towards creating "functional" monomers. These are molecules that not only participate in polymerization but also carry additional reactive groups that can be utilized in subsequent chemical modifications or to impart specific properties to the final material. The introduction of hydroxyl groups into acrylate monomers was a significant step in this direction. These hydroxyl groups can participate in a variety of secondary reactions, such as esterification, etherification, and isocyanate chemistry, allowing for the creation of complex and highly functional polymer architectures. The development of monomers like 2,2-bis(hydroxymethyl)butyl acrylate is a direct result of this evolutionary trend, aiming to provide a building block that combines the reactivity of acrylates with the versatile chemistry of diols.

Significance of this compound within Contemporary Polymer Chemistry

The significance of this compound in modern polymer chemistry lies in its unique molecular structure. The presence of two primary hydroxyl groups on a neopentyl core, along with a polymerizable acrylate functionality, makes it a valuable monomer for several reasons:

Crosslinking and Network Formation: The acrylate group allows for its participation in free-radical polymerization, leading to the formation of a polymer backbone. The hydroxyl groups can then be used for post-polymerization crosslinking reactions, creating robust and durable polymer networks.

Adhesion Promotion: The polar hydroxyl groups can form hydrogen bonds with various substrates, enhancing the adhesive properties of polymers incorporating this monomer. This is particularly important in the formulation of high-performance adhesives and coatings.

Hydrophilicity and Waterborne Systems: The hydroxyl functionalities increase the hydrophilicity of the resulting polymers. This is a crucial feature for the development of waterborne coatings and adhesives, which are more environmentally friendly than their solvent-based counterparts. The precursor to this monomer, 2,2-bis(hydroxymethyl)butyric acid, is noted for its good solubility and use as a hydrophilic agent in water-based systems. fmect.comfmect.com

Versatility in Polymer Design: The diol functionality allows for the integration of this monomer into various polymer systems, including polyesters and polyurethanes, through step-growth polymerization. This opens up possibilities for creating hybrid polymers with tailored properties.

The combination of these features in a single molecule makes this compound a highly desirable component in the formulation of advanced materials.

Research Objectives and Academic Focus Pertaining to this compound

Current academic and industrial research on this compound and similar diol-functionalized monomers is focused on several key areas:

Controlled Polymerization Techniques: A significant research effort is directed towards the controlled polymerization of functional acrylates. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are being explored to synthesize well-defined polymers with controlled molecular weight and narrow polydispersity from monomers like this compound. gantrade.com This level of control is essential for creating materials with predictable and reproducible properties.

Development of High-Performance Coatings: Researchers are investigating the use of this monomer to improve the performance of UV-curable coatings. researchgate.net The hydroxyl groups can enhance adhesion to substrates and can also serve as reactive sites for dual-cure systems, where an initial UV cure is followed by a secondary thermal or moisture cure to achieve a highly crosslinked and durable coating.

Formulation of Advanced Adhesives: The adhesion-promoting properties of the hydroxyl groups are being leveraged to develop advanced adhesives with improved bond strength and durability. Studies are exploring its use as a crosslinking agent to enhance the cohesive strength of adhesive formulations.

Exploration in Biomaterials: The hydrophilicity and the potential for creating biocompatible polymers make diol-functionalized acrylates interesting candidates for biomedical applications. Research is ongoing to explore their use in hydrogels, drug delivery systems, and other biomedical devices.

Sustainable Polymer Chemistry: There is a growing interest in developing polymers from renewable resources. While this compound is traditionally derived from petrochemical sources, the broader academic focus on diol-functionalized monomers aligns with the trend of exploring bio-based diols for the synthesis of more sustainable polymers.

Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| This compound | 2,2-bis(hydroxymethyl)butyl prop-2-enoate; 2-Propenoic acid, 2,2-bis(hydroxymethyl)butyl ester | 7024-08-0 | C₉H₁₆O₄ |

| 2,2-Bis(hydroxymethyl)butyric acid | DMBA | 10097-02-6 | C₆H₁₂O₄ |

| Trimethylolpropane triacrylate | TMPTA | 15625-89-5 | C₁₅H₂₀O₆ |

| Pentaerythritol tetraacrylate | PETA | 4986-89-4 | C₁₇H₂₀O₈ |

| 2,2-Bis(hydroxymethyl)butyl methacrylate (B99206) | - | 7024-09-1 | C₁₀H₁₈O₄ |

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 188.22 g/mol | PubChem |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 327.5 °C at 760 mmHg | ChemNet |

| Density | 1.102 g/cm³ | ChemNet |

| Flash Point | 126.7 °C | ChemNet |

| Refractive Index | 1.477 | ChemNet |

| CAS Number | 7024-08-0 | PubChem |

| IUPAC Name | 2,2-bis(hydroxymethyl)butyl prop-2-enoate | PubChem |

Structure

3D Structure

属性

IUPAC Name |

2,2-bis(hydroxymethyl)butyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-8(12)13-7-9(4-2,5-10)6-11/h3,10-11H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYENVBKSVVOOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220490 | |

| Record name | 2,2-Bis(hydroxymethyl)butyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7024-08-0 | |

| Record name | 2,2-Bis(hydroxymethyl)butyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7024-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(hydroxymethyl)butyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007024080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(hydroxymethyl)butyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(hydroxymethyl)butyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,2 Bis Hydroxymethyl Butyl Acrylate

Monomer Synthesis Pathways for 2,2-Bis(hydroxymethyl)butyl Acrylate (B77674)

The preparation of 2,2-bis(hydroxymethyl)butyl acrylate can be approached through several synthetic routes, primarily involving the esterification of the corresponding triol, 2,2-bis(hydroxymethyl)butanol. The choice of pathway often depends on factors such as desired purity, scale of reaction, and the availability of starting materials.

Acidic Hydrolysis of Dioxane-Protected Acrylate Precursors

The use of protecting groups is a common strategy in organic synthesis to selectively react with one functional group in a multifunctional molecule. For a molecule like this compound, a plausible synthetic route involves the protection of the diol functionality, followed by esterification and subsequent deprotection.

A potential, though not widely documented, approach for this specific molecule would be the use of a dioxane-based protecting group. In this hypothetical pathway, 2,2-bis(hydroxymethyl)butanol would first be reacted with a ketone or aldehyde under acidic conditions to form a cyclic acetal, thus protecting the two hydroxyl groups. The remaining primary hydroxyl group could then be esterified with acryloyl chloride or acrylic acid to yield the dioxane-protected acrylate precursor. The final step would involve the acidic hydrolysis of the dioxane ring to regenerate the two hydroxyl groups, yielding the desired this compound. This method, while theoretically sound, would require careful optimization to avoid side reactions during the hydrolysis step, such as the polymerization of the acrylate group.

Esterification Reactions for Acrylate Functionalization

Direct esterification is a more common and direct method for the synthesis of acrylate esters. google.com This involves the reaction of an alcohol with acrylic acid or its derivatives. In the case of this compound, the precursor diol, 2,2-bis(hydroxymethyl)butanol, is reacted with acrylic acid. google.com

This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and a polymerization inhibitor to prevent the self-polymerization of the acrylate monomer. guidechem.com The equilibrium of the reaction is driven towards the product side by the removal of water, often through azeotropic distillation using a suitable solvent like toluene. guidechem.comgoogle.com

Alternative esterification methods include transesterification, where methyl acrylate can be reacted with the triol in the presence of a suitable catalyst. guidechem.com The reaction with acryloyl chloride is also a viable, though often more expensive, route that proceeds at lower temperatures and does not require the removal of water. guidechem.com

A continuous flow process has also been described for the synthesis of (meth)acrylate monomers, which offers advantages in terms of safety, efficiency, and minimization of side products. rsc.org This method involves reacting (meth)acryloyl chloride with an alcohol in a tubular reactor. rsc.org

| Esterification Method | Reactants | Catalyst/Conditions | Key Features |

| Direct Esterification | 2,2-bis(hydroxymethyl)butanol, Acrylic Acid | Acid catalyst (e.g., H₂SO₄), polymerization inhibitor, azeotropic water removal | Common industrial method, equilibrium driven. guidechem.comgoogle.com |

| Transesterification | 2,2-bis(hydroxymethyl)butanol, Methyl Acrylate | Acid or base catalyst | Reversible reaction, removal of methanol (B129727) drives equilibrium. guidechem.com |

| Acyl Chloride Reaction | 2,2-bis(hydroxymethyl)butanol, Acryloyl Chloride | Often requires a base to neutralize HCl | High reactivity, lower reaction temperatures. guidechem.com |

| Continuous Flow | Alcohol, (Meth)acryloyl Chloride | Triethylamine, tubular reactor | Efficient, safe, minimizes side products. rsc.org |

Novel Synthetic Approaches to this compound and Related Butyrate (B1204436) Derivatives

Research into novel synthetic methods for acrylates and their derivatives is ongoing, driven by the need for more sustainable and efficient processes. While specific novel methods for this compound are not extensively reported, developments in related areas offer potential avenues for its synthesis.

A patent describes a new synthetic method for 2,2-bis(hydroxymethyl) butyrate, a closely related derivative. This method involves the reaction of methyl butyrate with formaldehyde (B43269) in the presence of an organic alkali catalyst to form β,β-bis(hydroxymethyl) methyl butyrate, which is then hydrolyzed under acidic conditions. researchgate.netgoogle.com This approach to constructing the core diol structure could potentially be adapted for the synthesis of the acrylate precursor.

Furthermore, enzymatic esterification methods are gaining traction as a greener alternative to traditional chemical catalysis. nih.gov Lipases, for instance, can be used to catalyze the esterification of alcohols with acrylic acid under mild conditions, potentially reducing side reactions and the need for harsh chemicals. nih.gov

Synthesis of Structurally Related Bis(hydroxymethyl) Compounds for Comparative Polymerization Studies

To understand the structure-property relationships of polymers derived from this compound, it is often useful to compare them with polymers made from structurally similar monomers. The synthesis of these related compounds is therefore of significant interest.

2,2-Bis(hydroxymethyl)propionic Acid (bis-MPA) Synthesis and Derivatives

2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) is a widely studied AB₂-type monomer that is used in the synthesis of dendrimers and hyperbranched polymers. It is commercially available and can be synthesized from a variety of starting materials.

Derivatives of bis-MPA are also of interest. For instance, new amino and carboxy derivatives of methyl 2,2-bis(hydroxymethyl)propionate have been synthesized as model compounds for hyperbranched polyesters. google.com Furthermore, cyclic carbonate monomers derived from bis-MPA have been extensively explored for their use in biodegradable polycarbonates with biomedical applications.

| bis-MPA Derivative | Synthetic Application | Reference |

| Amino and Carboxy Derivatives | Models for hyperbranched polyesters | google.com |

| Cyclic Carbonate Monomers | Biodegradable polycarbonates for biomedical use |

Biobased 2,5-Bis(hydroxymethyl)furan (BHMF) as a Polymeric Building Block

With the increasing focus on sustainable chemistry, biobased monomers are gaining prominence. 2,5-Bis(hydroxymethyl)furan (BHMF) is a versatile, biobased diol that can be derived from renewable resources like fructose. patsnap.com It serves as a building block for a variety of sustainable polymers, including polyesters, polyurethanes, and polycarbonates.

The synthesis of BHMF typically involves the reduction of 5-hydroxymethylfurfural (B1680220) (HMF), which is itself derived from the dehydration of C6 sugars. nih.gov A variety of catalysts, including both chemical and enzymatic systems, have been developed for this transformation. patsnap.com The polymerization of BHMF with various dicarboxylic acids or their esters leads to the formation of furan-based polyesters with a range of thermal and mechanical properties. nih.govresearchgate.net

| BHMF-based Polymer | Synthetic Route | Key Features |

| Polyesters | Polycondensation of BHMF with diacids/diesters | Biobased, potential for tailored properties. nih.govresearchgate.net |

| Polyurethanes | Reaction of BHMF with diisocyanates | Sustainable alternative to fossil-based polyurethanes. |

| Polycarbonates | Polymerization of BHMF-derived monomers | Biobased polycarbonates with potential for specific applications. |

Optimization of Reaction Conditions and Yields in Monomer Synthesis

The synthesis of this compound is a nuanced process, primarily achieved through the direct esterification of 2,2-bis(hydroxymethyl)butanol with acrylic acid or via a transesterification pathway. The optimization of this reaction is critical for maximizing yield, minimizing by-products, and ensuring the economic viability of its production. Key parameters that are manipulated to achieve these goals include the choice of catalyst, reaction temperature, molar ratio of reactants, and methods for by-product removal.

The direct esterification reaction is an equilibrium-limited process where the polyol, 2,2-bis(hydroxymethyl)butanol, reacts with acrylic acid in the presence of an acid catalyst. google.com To drive the reaction toward the formation of the desired acrylate ester and achieve high yields, the water formed during the reaction must be continuously removed. google.com

Key Optimization Parameters:

Catalyst Selection and Concentration: The reaction is typically catalyzed by strong acids. Sulfuric acid is a common and effective catalyst for esterification. google.com Other acidic catalysts, such as p-toluenesulfonic acid (p-TSA), are also widely used. wipo.int The catalyst concentration is a critical parameter; for the esterification of acrylic acid with n-butanol, a catalyst loading of 2-3% has been shown to be effective. researchgate.net For other polyol acrylates, catalyst concentrations can be around 0.2% of the total reactant mass. google.com The choice and amount of catalyst affect the reaction rate, but excessive acidity can promote side reactions, such as etherification of the polyol or polymerization of the acrylate monomer.

Temperature Control: The reaction temperature significantly influences the rate of esterification. Higher temperatures generally lead to faster reaction rates. For instance, in the esterification of acrylic acid with n-butanol, increasing the temperature from 50°C to 70°C resulted in an increase in equilibrium conversion from 67.55% to 77.81%. researchgate.netresearchgate.net However, a major challenge in the synthesis of acrylate esters is the high risk of polymerization of both the acrylic acid reactant and the acrylate product, which is accelerated at elevated temperatures. researchgate.net Therefore, the temperature must be carefully controlled, often within a range of 75°C to 120°C, to find a balance between a reasonable reaction rate and the prevention of unwanted polymerization. google.comgoogle.com

Molar Ratio of Reactants: Utilizing an excess of one reactant can shift the reaction equilibrium to favor product formation. In the synthesis of polyol acrylates, using an excess of acrylic acid is a common strategy. google.com However, this necessitates a subsequent purification step to remove the unreacted acid. For similar esterifications, such as with n-butanol, molar ratios of alcohol to acid of 1:1 to 1:3 have been explored, with a 1:3 ratio providing a 92% conversion at 353 K (80°C). ump.edu.my

Water Removal: The continuous removal of water is arguably the most crucial factor for achieving high conversion and yield. google.com This is typically accomplished by azeotropic distillation, where an organic solvent (entrainer) that forms a low-boiling azeotrope with water is added to the reaction mixture. Toluene, cyclohexane, or heptane (B126788) are common entrainers. The water-entrainer azeotrope is distilled off, condensed, and the water is separated, allowing the entrainer to be recycled back to the reactor. This continuous removal of a product effectively drives the equilibrium forward according to Le Chatelier's principle.

Polymerization Inhibition: To prevent the premature polymerization of the acrylate monomer during synthesis, a polymerization inhibitor is essential. Substituted phenol (B47542) compounds, such as hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), or 2,6-di-t-butyl-para-cresol, are frequently added to the reaction mixture. google.comgoogle.com

An alternative synthetic route is transesterification , where 2,2-bis(hydroxymethyl)butanol reacts with a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate. researchgate.net This method can be advantageous under certain conditions, particularly when catalyzed by enzymes or specific organometallic compounds like titanium alkoxides. researchgate.netresearchgate.netpsu.edu The optimization of transesterification involves similar principles, such as removing the low-boiling alcohol by-product (e.g., methanol) to shift the equilibrium. psu.edu Enzymatic catalysis, for example, using immobilized lipase (B570770) B from Candida antarctica, can offer high selectivity under mild conditions, potentially avoiding the need for high temperatures and aggressive acid catalysts. researchgate.net

The following table summarizes typical reaction conditions and resulting yields for the synthesis of analogous polyfunctional acrylates, providing a reference framework for the optimization of this compound synthesis.

Table 1: Research Findings on Optimization of Analogous Polyol Acrylate Synthesis

| Reactants | Catalyst | Temp. (°C) | Molar Ratio (Alcohol:Acid) | Key Optimization Strategy | Reported Yield/Conversion | Reference(s) |

|---|---|---|---|---|---|---|

| Polyol, Acrylic Acid | Acid Catalyst | Not Specified | Not Specified | Use of inhibitor, removal of excess acid and water | High Yield | google.com |

| Acrylic Acid, n-Butanol | Sulfuric Acid (2%) | 50 - 70 | 1:1 | Temperature Variation | 67.55% - 77.81% Conversion | researchgate.net, researchgate.net |

| Acrylic Acid, n-Butanol | Sulfonated Polystyrene | 80 | 1:3 | Heterogeneous Catalyst | 92% Conversion, 75% Yield | ump.edu.my |

| Phthalic Anhydride (B1165640), n-Octyl Alcohol | Acid Ion Exchange Resin | Not Specified | Not Specified | Heterogeneous Catalyst | Not Specified | researchgate.net |

| Methyl Methacrylate (B99206), Lauryl Alcohol | Lithium Hydroxide (B78521) (catalyst), 2,6-di-t-butyl-para-cresol (inhibitor) | Not Specified | Not Specified | Azeotropic removal of methanol | 98.5% Conversion | google.com |

Polymerization Kinetics and Mechanisms of 2,2 Bis Hydroxymethyl Butyl Acrylate

Controlled/Living Radical Polymerization (CLRP) Techniques

Controlled/Living Radical Polymerization (CLRP) represents a significant advancement over conventional free radical polymerization, offering the ability to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers. sigmaaldrich.comacs.org These techniques operate by establishing a dynamic equilibrium between active propagating radicals and a dormant species, which minimizes irreversible termination reactions that are prevalent in traditional radical polymerization. acs.org For functional monomers like 2,2-Bis(hydroxymethyl)butyl acrylate (B77674), CLRP methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly suitable.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of 2,2-Bis(hydroxymethyl)butyl Acrylate

RAFT polymerization is a highly versatile CLRP method applicable to a wide array of monomers, including acrylates. sigmaaldrich.com The process involves a conventional radical initiator and a key mediating compound known as a chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.com Control is achieved through a degenerative chain transfer mechanism where propagating chains reversibly add to the CTA, forming a dormant intermediate radical that can fragment to release a new radical, allowing the polymer chain to grow in a controlled manner. acs.org

A hallmark of a controlled polymerization process is the observation of pseudo-first-order kinetics with respect to monomer consumption. This occurs when the concentration of propagating radicals remains constant throughout the reaction. In the RAFT polymerization of acrylates, this is typically verified by monitoring the monomer conversion over time. A linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) versus time indicates a constant radical concentration and a controlled process.

Furthermore, the number-average molecular weight (Mₙ) of the resulting polymer should increase linearly with monomer conversion. This linear evolution demonstrates that all chains are initiated at the beginning of the reaction and grow simultaneously, a key feature of living polymerization. Deviation from this linearity can suggest loss of control or the occurrence of side reactions. mdpi.com For a successful RAFT polymerization of this compound, one would expect to see these kinetic characteristics, confirming that the polymerization is proceeding in a controlled fashion.

The selection of the appropriate Chain Transfer Agent (CTA) is the most critical factor for achieving a successful RAFT polymerization. sigmaaldrich.com The effectiveness of a CTA depends on the reactivity of the monomer being polymerized. Acrylates are classified as "more-activated monomers" (MAMs) and require more active CTAs for effective control. sigmaaldrich.com Trithiocarbonates and dithiobenzoates are generally effective for controlling the polymerization of acrylates and acrylamides. sigmaaldrich.comsigmaaldrich.com The choice of the R and Z groups on the CTA (structure Z-C(=S)S-R) is crucial for mediating the polymerization kinetics and ensuring efficient chain transfer. sigmaaldrich.comacs.org

The initiator, typically a thermal initiator like an azo compound (e.g., AIBN), generates the initial free radicals to start the polymerization. google.com The molar ratio of the CTA to the initiator is a key parameter for controlling the polymerization. A high [CTA]/[Initiator] ratio is generally desired to ensure that the majority of polymer chains are generated from the CTA-derived radical (the R group) rather than from the initiator itself, leading to better control over the polymer architecture and end-group fidelity.

Table 1: Suitable RAFT Chain Transfer Agent (CTA) Classes for Acrylate Monomers

| CTA Class | General Structure (Z-C(=S)S-R) | Suitability for Acrylates | Key Characteristics |

|---|---|---|---|

| Trithiocarbonates | Z = Alkyl/Aryl, R = Alkyl | High | More hydrolytically stable than dithiobenzoates and cause less retardation. sigmaaldrich.com |

| Dithiobenzoates | Z = Aryl, R = Alkyl | High | Very high transfer constants but can be prone to hydrolysis and may cause retardation at high concentrations. sigmaaldrich.comsigmaaldrich.com |

| Dithiocarbamates | Z = NR'₂, R = Alkyl | Moderate to Low | Activity is highly dependent on the nitrogen substituents; generally more effective for less-activated monomers. sigmaaldrich.com |

In RAFT polymerization, the theoretical number-average molecular weight (Mₙ) of the final polymer can be predetermined by the initial molar ratio of monomer to CTA, according to the following equation:

Mₙ (theoretical) = (([M]₀ / [CTA]₀) × Conversion × MWₘₒₙₒₘₑᵣ) + MWₑₜₐ

Where [M]₀ is the initial monomer concentration, [CTA]₀ is the initial CTA concentration, MWₘₒₙₒₘₑᵣ is the molecular weight of the monomer, and MWₑₜₐ is the molecular weight of the CTA. This relationship allows for precise targeting of polymer chain length by adjusting the initial reaction stoichiometry. uncw.edu

The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is a key indicator of polymerization control. A PDI value close to 1.0 signifies a narrow distribution and a well-controlled process. Achieving a low PDI is dependent on several factors:

Choice of CTA: The transfer constant of the CTA must be high for the specific monomer.

CTA to Initiator Ratio: A higher ratio (e.g., >5) generally leads to lower PDI values by minimizing the number of chains initiated by the initiator. uncw.edu

Reaction Conditions: Temperature and solvent can influence reaction kinetics and affect the level of control.

Table 2: Illustrative Data on the Effect of [Monomer]/[CTA] Ratio on Polymer Characteristics for an Acrylate System

| Target Mₙ ( g/mol ) | [Monomer]/[CTA] Ratio | Monomer Conversion (%) | Experimental Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|

| 5,000 | 25 | >95 | 5,200 | 1.15 |

| 10,000 | 50 | >95 | 10,500 | 1.12 |

| 20,000 | 100 | >95 | 21,100 | 1.18 |

| 40,000 | 200 | >95 | 41,800 | 1.25 |

Note: This table presents hypothetical yet representative data for a typical RAFT polymerization of an acrylate monomer to illustrate the principles of molecular weight control.

Atom Transfer Radical Polymerization (ATRP) of this compound Analogues

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique used for synthesizing well-defined polymers. cmu.edu It relies on the reversible activation and deactivation of propagating chains, catalyzed by a transition metal complex (commonly copper) in a lower oxidation state. The catalyst abstracts a halogen atom from a dormant species (an alkyl halide initiator) to form a radical that can propagate, while the metal complex is oxidized. The reverse reaction deactivates the radical and regenerates the catalyst in its lower oxidation state.

Given the structural similarity, the polymerization behavior of this compound can be inferred from studies on analogous hydroxyl-functionalized monomers like 2-hydroxyethyl acrylate (HEA) and other acrylates such as n-butyl acrylate and tert-butyl acrylate. cmu.educmu.edu The successful ATRP of HEA demonstrates the tolerance of the ATRP catalyst system to hydroxyl groups. cmu.edu For the ATRP of acrylates, catalyst systems such as CuBr complexed with ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) have been shown to be effective, allowing for controlled polymerization under relatively mild conditions. cmu.edu

Surface-Initiated ATRP (SI-ATRP) is a robust method for modifying surfaces by grafting well-defined polymer chains, creating what are known as polymer brushes. acs.org This technique allows for precise control over the thickness, density, and composition of the grafted polymer layer. acs.org

The process typically involves two steps:

Immobilization of the Initiator: The surface of a substrate is functionalized with ATRP initiator molecules. For substrates with native hydroxyl groups (like silica (B1680970) or certain metal oxides), this can be achieved by reacting the surface with an initiator containing a reactive group, such as α-bromoisobutyryl bromide. utexas.edu This covalently attaches the initiator sites to the surface.

Grafting Polymerization: The initiator-functionalized surface is then immersed in a solution containing the monomer (e.g., an acrylate analogue of this compound) and the ATRP catalyst system. Polymerization is initiated from the surface-bound initiators, leading to the growth of polymer chains "grafted from" the surface. utexas.eduresearchgate.net

This method has been successfully used to grow polymer brushes of various acrylates from different surfaces, including graphene oxide and polymer beads. utexas.eduresearchgate.net The resulting grafted polymers exhibit low polydispersities and tunable chain lengths, indicative of a controlled polymerization process. utexas.edu This approach could be readily applied to this compound to create surfaces with a high density of hydroxyl groups, useful for applications requiring hydrophilicity and sites for further functionalization.

Effect of Solvent Characteristics on ATRP Activation Rate Parameters for Acrylates

The characteristics of the solvent play a pivotal role in Atom Transfer Radical Polymerization (ATRP), significantly influencing the kinetics and control of the polymerization of acrylates. The solvent affects the redox properties of the copper catalyst, its structure in solution, and the kinetics of the activation reactions, which collectively determine the ATRP equilibrium constant (KATRP). researchgate.net

Research has demonstrated that solvent polarity is a critical factor. Generally, polar solvents lead to higher KATRP values because they preferentially stabilize the more polar, cationic copper(II) species over the copper(I) complex. researchgate.net For instance, KATRP values in aqueous media can be thousands of times larger than in less polar organic solvents like acetonitrile. researchgate.net This stabilization of the Cu(II) species shifts the equilibrium towards the active, radical state, often resulting in faster polymerization rates. researchgate.net

The activation rate constant (kact) is also highly sensitive to the solvent environment. Studies on poly(butyl acrylate) (PBA) macroinitiators have shown that increasing solvent polarity has a positive effect on its activation rate (kBAact). cmu.edu Conversely, for polystyrene (PS) macroinitiators, an increase in solvent polarity decreases the activation rate. cmu.edu This highlights that the effect of polarity can be dependent on the specific polymer system. In a broader study, it was found that kact generally diminishes with decreasing solvent polarity. unipd.it

Beyond polarity, the coordinating ability of the solvent is crucial. Solvents capable of acting as ligands for the copper catalyst, such as ethers like dioxane, can hinder the activation process by temporarily saturating the coordination sphere of the copper complex, thereby decreasing the activation rate parameters. cmu.edu However, the presence of hydroxyl groups in a solvent has been observed to increase the activation rate parameters for both polystyrene and poly(butyl acrylate) macroinitiators. cmu.edu

The following table summarizes the findings from a study on the effect of various solvents on the activation rate parameters for a poly(butyl acrylate) macroinitiator (PBA-Br) at 110 °C.

Table 1: Effect of Solvent on Activation Rate Parameters for Poly(butyl acrylate) Macroinitiator in ATRP at 110°C

| Solvent | Dielectric Constant (ε) at 25°C | kBAact (L·mol⁻¹·s⁻¹) | Observations |

|---|---|---|---|

| Xylene | 2.3 | 0.046 | Baseline non-polar solvent. |

| Dioxane | 2.2 | 0.016 | Decrease in rate attributed to coordinating ability of ether. cmu.edu |

| Butyl Acetate | 5.0 | 0.052 | Moderate polarity, slight increase in rate compared to xylene. |

| 1-Butanol | 17.5 | 0.088 | Increased polarity and presence of hydroxyl groups significantly increase the activation rate. cmu.edu |

| DMF | 36.7 | 0.088 | High polarity dominates, leading to a high activation rate. cmu.edu |

Data sourced from a study on the effect of solvent on ATRP activation rate parameters. cmu.edu

Free Radical Polymerization (FRP) Methodologies

High Temperature Auto-Initiated Acrylate Polymerization

High-temperature polymerization, typically conducted at temperatures exceeding 120 °C, is an economically viable method for producing low-molecular-weight acrylic resins. ntnu.no A key feature of this process is the ability of acrylate monomers to undergo spontaneous thermal self-initiation in the absence of conventional radical initiators. wpmucdn.comupenn.edu This auto-initiated polymerization is technically significant, particularly for applications like automotive coatings that require resins with low volatile organic content. ntnu.no

The kinetics of this process are strongly temperature-dependent. As the temperature increases, the polymerization rate is significantly enhanced. nih.gov For example, in the bulk polymerization of n-butyl acrylate, a conversion of 86% can be achieved in just 10 minutes at 180 °C, whereas reaching a similar conversion at lower temperatures takes considerably longer. nih.gov The mechanism of high-temperature polymerization is complex, involving not only initiation, propagation, and termination but also a variety of secondary reactions. These include intramolecular and intermolecular chain transfer to polymer, and β-scission of the resulting tertiary midchain radicals. ntnu.noacs.org

Table 2: Conversion Data for Self-Initiated Bulk Polymerization of n-Butyl Acrylate

| Temperature (°C) | Reaction Time (min) | Monomer Conversion (%) |

|---|---|---|

| 80 | 400 | ~80 |

| 120 | ~80 | ~85 |

| 180 | 10 | 86 |

Data illustrates the significant increase in reaction rate with temperature. nih.gov

Conventional Free Radical Polymerization of Acrylate Systems

Conventional free-radical polymerization (FRP) is a fundamental and widely used technique for synthesizing a vast array of polymers, including those based on acrylate monomers. The process is characterized by a chain reaction mechanism that consists of four primary steps: initiation, propagation, chain transfer, and termination. radtech.org

Initiation: The process begins with the decomposition of an initiator molecule (e.g., a peroxide or an azo compound) to generate free radicals. radtech.org These highly reactive species then add to the double bond of an acrylate monomer, forming a new monomer-radical. acs.org

Propagation: The newly formed monomer-radical rapidly adds to successive monomer molecules. This step involves the sequential addition of monomers to the growing polymer chain, which can occur thousands of times to form a macromolecule. radtech.org

Chain Transfer: This is a reaction in which the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or another polymer chain. acs.org This process terminates the growth of one chain while initiating the growth of another, and it is a key factor in controlling the molecular weight of the final polymer. acs.org

Termination: The polymerization process ceases when two growing radical chains react with each other. This can occur through two primary mechanisms: combination (where two chains join to form a single, longer chain) or disproportionation (where a hydrogen atom is transferred from one chain to the other, resulting in two dead polymer chains, one with a saturated end and one with an unsaturated end). radtech.orgacs.org

This methodology is valued for its robustness and tolerance to a wide variety of functional groups and reaction conditions. cmu.edu

Computational Studies on Chain Transfer Mechanisms in Acrylate Polymerization

The complexity of acrylate polymerization, especially at high temperatures where multiple side reactions occur, has prompted the use of computational chemistry to elucidate underlying mechanisms. westlake.edu.cn Density Functional Theory (DFT) has proven to be a powerful tool for investigating the kinetics and mechanisms of chain transfer reactions, which significantly impact polymer molecular weight and architecture. westlake.edu.cnwestlake.edu.cn

Computational studies on Chain Transfer to Monomer (CTM) in the self-initiated, high-temperature polymerization of alkyl acrylates have identified the most probable reaction pathways. acs.orgnih.gov Research indicates that CTM most likely occurs via the abstraction of a hydrogen atom from the alkyl group of the monomer by the propagating radical. westlake.edu.cnnih.gov Specifically, for methyl acrylate, hydrogen abstraction from the methyl group is favored, while for ethyl acrylate and n-butyl acrylate, abstraction from a methylene (B1212753) group in the ester chain is the most likely mechanism. westlake.edu.cnacs.org These theoretical studies, using functionals like M06-2X, have produced rate constants that align well with experimental estimates. acs.orgnih.gov Notably, these calculations also suggest that the length of the growing polymer chain has a negligible effect on the CTM rate constants. nih.gov

Similar theoretical approaches have been applied to intermolecular Chain Transfer to Polymer (CTP) reactions. These studies investigate the abstraction of a hydrogen atom from a "dead" polymer chain by a "live" propagating radical. The results indicate that the tertiary hydrogens located on the polymer backbone, which are formed as a result of termination by disproportionation, are the most susceptible to being abstracted by live polymer chains in CTP reactions. westlake.edu.cn Like CTM, the activation energies for CTP were found to be largely independent of the polymer chain length. westlake.edu.cn

Table 3: Summary of Findings from Computational Studies on Acrylate Polymerization

| Reaction Type | Monomers Studied | Key Mechanistic Finding | Computational Method Highlight |

|---|---|---|---|

| Chain Transfer to Monomer (CTM) | Methyl, Ethyl, n-Butyl Acrylate | H-abstraction from the monomer's alkyl group by the live polymer chain is the most likely mechanism. westlake.edu.cnacs.org | Rate constants calculated with M06-2X functional show good agreement with experimental data. acs.orgnih.gov |

Ring-Opening Polymerization (ROP) of Functionalized Cyclic Monomers

Synthesis and Polymerization of Cyclic Carbonate Monomers Derived from Bis(hydroxymethyl) Structures

The chemical structure of this compound contains a 2,2-disubstituted 1,3-propanediol (B51772) motif, a key precursor for the synthesis of functionalized cyclic monomers. This bis(hydroxymethyl) functionality serves as a handle for creating six-membered cyclic carbonates, which are valuable monomers for Ring-Opening Polymerization (ROP). mdpi.com ROP is a powerful technique for producing well-defined aliphatic polycarbonates with controlled molecular weights and narrow molecular weight distributions. mdpi.comnih.gov

The synthesis of these cyclic carbonate monomers typically involves the reaction of the diol precursor with a carbonyl source like phosgene, ethyl chloroformate, or diphenyl carbonate. Once synthesized, these cyclic monomers can undergo ROP, which proceeds via a chain-growth mechanism initiated by various catalytic systems. mdpi.com These initiators can range from organometallic compounds to, more recently, metal-free organic catalysts, which are advantageous for biomedical applications where metal residues are a concern. mdpi.comrsc.org

The polymerization of six-membered cyclic carbonates is generally thermodynamically favorable and allows for the creation of aliphatic polycarbonates. mdpi.com These polymers are of significant interest due to their potential biocompatibility and biodegradability, making them suitable for applications in the medical field. researchgate.net The ability to derive functional cyclic monomers from structures like bis(hydroxymethyl)alkanes opens pathways to novel polycarbonate materials with tailored properties, where the functionality can be preserved in the final polymer structure. nih.govresearchgate.net

Enzymatic Polymerization Routes for Hyperbranched Polymeric Structures

Enzymatic polymerization offers a sustainable and highly selective pathway for synthesizing complex polymer architectures, such as hyperbranched polyesters, from functional monomers like this compound. nih.govmdpi.com This approach leverages the catalytic precision of enzymes, often under milder conditions than traditional chemical catalysis, minimizing side reactions and avoiding metal catalyst residues. nih.gov The monomer this compound is an ideal candidate for creating hyperbranched structures as it functions as an AB2-type monomer, possessing one acrylate group (A) and two primary hydroxyl groups (B). researchgate.net

The most common and effective biocatalyst for this type of reaction is Novozym 435, which is lipase (B570770) B from Candida antarctica immobilized on a macroporous acrylic resin. mdpi.commdpi.comrsc.org The polymerization proceeds via a lipase-catalyzed transesterification or polycondensation mechanism. nih.govresearchgate.net The catalytic cycle involves the formation of an acyl-enzyme intermediate, which is then attacked by a hydroxyl group from another monomer, forming an ester linkage and regenerating the enzyme. researchgate.net This step-growth process allows for the progressive build-up of a branched polymer architecture.

The synthesis of hyperbranched polyesters using this method has been demonstrated with various polyols and diacids/diesters. nih.gov For instance, Frey and co-workers synthesized hyperbranched aliphatic copolyesters from ε-caprolactone and 2,2-bis(hydroxymethyl)butyric acid using immobilized Candida antarctica lipase B (CALB). mdpi.com While this uses a similar AB2 monomer, the principles are directly applicable. The reaction conditions, including temperature, solvent, and monomer feed ratios, are critical for controlling the molecular weight and the degree of branching (DB) of the final polymer. mdpi.com Typical solvents for such reactions include diphenyl ether or toluene, and temperatures are often maintained between 60-90 °C to ensure optimal enzyme activity and reaction rates. mdpi.comnih.gov The removal of condensation byproducts, such as water or small alcohols, under reduced pressure is often necessary to drive the reaction toward higher molecular weight polymers. nih.govresearchgate.net

Interactive Table 1: Parameters in Enzymatic Polymerization for Hyperbranched Structures

| Parameter | Typical Value/Condition | Role and Significance |

|---|---|---|

| Monomer | This compound (AB2 type) | Provides the acrylate (A) and hydroxyl (B) functionalities necessary for building the branched structure. researchgate.net |

| Enzyme | Novozym 435 (Immobilized CALB) | A robust and widely used biocatalyst with high activity and stability for polyester (B1180765) synthesis. mdpi.comrsc.org |

| Mechanism | Enzymatic Polycondensation/Transesterification | Enables selective ester bond formation under mild conditions, leading to well-defined hyperbranched polymers. nih.govresearchgate.net |

| Temperature | 60-90 °C | Optimizes enzyme catalytic activity while minimizing thermal degradation. mdpi.comnih.gov |

| Solvent | Diphenyl ether, Toluene | Provides a suitable reaction medium; solvent choice can influence enzyme performance and monomer solubility. mdpi.comnih.gov |

| Pressure | Reduced Pressure/Vacuum | Facilitates the removal of small molecule byproducts to shift the equilibrium towards polymer formation. nih.govresearchgate.net |

Emulsion and Dispersion Polymerization Techniques

Mini-Emulsion and Seeded Emulsion Polymerization of Acrylate Latex Systems

Mini-emulsion polymerization is a robust technique for producing functionalized polymer latexes with narrow particle size distributions (typically 50-500 nm). beilstein-journals.org The process involves homogenizing a monomer phase within a continuous phase (usually water) using high shear, creating stable monomer droplets that act as individual nanoreactors. beilstein-journals.orgacs.org When a functional monomer like this compound is included in the monomer mixture, its hydroxyl groups tend to orient towards the particle-water interface. This imparts hydrophilicity and provides reactive sites on the surface of the resulting latex particles, which can be used for subsequent cross-linking or to enhance adhesion. beilstein-journals.orgacs.org The polymerization of hydrophobic monomers, which have very low water solubility, can be challenging in conventional emulsion polymerization but is feasible via the miniemulsion technique where the monomer droplets are the main locus of polymerization. cmu.edu

Seeded emulsion polymerization offers enhanced control over the final particle size and morphology by eliminating the variable nucleation stage. chemical-associates.co.uk In this method, a pre-synthesized "seed" latex is used, and the monomer mixture, including functional monomers like this compound, is fed into the reactor. chemical-associates.co.ukresearchgate.net This allows the new polymer to grow on the existing seed particles. This technique is particularly useful for creating core-shell structures. umass.edu By introducing this compound in a second polymerization stage, a functional shell can be formed around a non-functional core (e.g., polystyrene or poly(butyl acrylate)), concentrating the hydroxyl groups on the particle surface where they are most accessible for post-polymerization reactions. researchgate.netresearchgate.net

Interactive Table 2: Comparison of Emulsion Polymerization Techniques for Functional Acrylates

| Technique | Primary Feature | Role of this compound | Outcome |

|---|---|---|---|

| Mini-Emulsion Polymerization | Monomer droplets act as nanoreactors. beilstein-journals.org | Co-monomer to introduce hydroxyl functionality. beilstein-journals.org | Uniform latex particles with hydroxyl groups distributed at the surface. beilstein-journals.orgacs.org |

| Seeded Emulsion Polymerization | Growth on pre-formed seed particles. chemical-associates.co.uk | Added in a second stage to create a functional shell. researchgate.net | Core-shell particles with high surface concentration of hydroxyl groups. researchgate.netumass.edu |

Dispersion Copolymerization of Functionalized Acrylate Particles

Dispersion polymerization is a one-pot method for synthesizing monodisperse, micron-sized polymer particles. nih.gov The process is carried out in a medium that dissolves the monomers and initiator but not the resulting polymer. As polymerization proceeds, the growing polymer chains precipitate and form nuclei, which are stabilized against aggregation by a steric stabilizer. nih.govresearchgate.net

Incorporating this compound as a comonomer in the dispersion polymerization of other acrylates, such as methyl methacrylate (B99206) (MMA) or butyl acrylate (BA), introduces hydrophilic hydroxyl groups into the polymer. nih.govresearchgate.net The presence of this functional comonomer can significantly influence the polymerization kinetics and particle morphology. The increased hydrophilicity of the copolymer can affect the nucleation stage and the final particle size. nih.gov For such systems, the reaction medium is typically a polar solvent or a mixture, such as ethanol/water, to ensure the solubility of all components at the start of the reaction. researchgate.netresearchgate.net

A steric stabilizer, such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl cellulose, is crucial for preventing particle flocculation. researchgate.net The choice of stabilizer and its concentration, along with the concentration of the functional monomer, are key parameters for controlling particle size and distribution. nih.gov For example, in the dispersion copolymerization of MMA and methacrylic acid (MAA), highly monodisperse carboxyl-functionalized microspheres can be obtained, demonstrating the compatibility of functional monomers with this technique. nih.gov The hydroxyl groups from this compound on the particle surface provide sites for further functionalization or can be used to modify the particles' physical properties, such as their dispersibility and surface energy.

Interactive Table 3: Key Components in Dispersion Copolymerization of Functionalized Acrylates

| Component | Example | Function |

|---|---|---|

| Monomer | Methyl Methacrylate (MMA), Butyl Acrylate (BA) | Forms the main polymer backbone. researchgate.net |

| Functional Comonomer | This compound | Imparts hydroxyl functionality and influences particle properties. nih.gov |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the free-radical polymerization. researchgate.net |

| Dispersion Medium | Ethanol/Water Mixture | Solubilizes monomers and initiator but not the resulting polymer. researchgate.netresearchgate.net |

| Steric Stabilizer | Polyvinylpyrrolidone (PVP) | Adsorbs onto particle surfaces to prevent aggregation and ensure colloidal stability. researchgate.net |

Copolymerization Strategies and Architectural Control in 2,2 Bis Hydroxymethyl Butyl Acrylate Systems

Copolymerization with Hydrophilic and Hydrophobic Monomers for Balanced Properties

The synthesis of amphiphilic copolymers by incorporating both hydrophilic and hydrophobic monomers is a key strategy for creating materials with balanced properties, suitable for applications ranging from coatings to biomaterials. nih.gov The inclusion of 2,2-Bis(hydroxymethyl)butyl acrylate (B77674), a hydrophilic diol monomer, allows for significant modification of polymer characteristics.

When copolymerized with hydrophobic monomers such as butyl methacrylate (B99206) (BMA) or n-butyl acrylate (nBuA), the resulting copolymer's properties can be systematically adjusted. nih.govnih.gov For instance, in copolymers of a hydrophilic monomer like 2-hydroxyethyl methacrylate (HEA) with hydrophobic acrylates (e.g., ethyl acrylate, n-butyl acrylate), the glass transition temperature and mechanical properties are directly influenced by the comonomer ratio. nih.gov While poly(2-hydroxyethyl methacrylate) itself has a modest tensile strength when swollen in water, copolymerization with n-butyl acrylate can significantly enhance both its tensile strength and strain-at-break. nih.gov The equilibrium water content, a measure of hydrophilicity, decreases as the proportion of the hydrophobic comonomer increases. nih.gov This balance is crucial for applications requiring specific mechanical performance in aqueous environments.

Similarly, the copolymerization of hydrophobic monomers with other hydrophilic monomers like acrylamide (B121943) demonstrates how adjusting the monomer ratio can optimize both swelling capacity and mechanical strength. icm.edu.pl This principle of balancing hydrophilic and hydrophobic components allows for the creation of materials with tailored surface properties, such as wettability and tunable stiffness, which are critical for advanced applications. unlp.edu.ar

Synthesis of Statistical and Block Copolymers via Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful tools for synthesizing copolymers with well-defined architectures, including statistical and block copolymers. digitellinc.comharth-research-group.org These methods provide excellent control over molecular weight and achieve low polydispersity indices (PDI), indicating a uniform chain length. harth-research-group.orgrsc.org

The synthesis of block copolymers, where long sequences of one monomer are followed by a sequence of another, can be achieved by the sequential addition of monomers. nih.gov For example, a macroinitiator of one monomer type can be synthesized first and then used to initiate the polymerization of a second monomer, forming a diblock copolymer. cmu.edu This approach has been successfully used to create block copolymers of polystyrene and poly(t-butyl acrylate). cmu.edu CRP techniques like RAFT are particularly versatile, accommodating a wide range of monomers and experimental conditions to produce these structured polymers. researchgate.net The resulting block copolymers often exhibit unique self-assembly behaviors, forming distinct nanostructures. harth-research-group.org

Statistical copolymers, where monomers are distributed more randomly along the polymer chain, are also synthesized using these controlled methods. nih.gov The precise control offered by techniques like RAFT allows for the synthesis of statistical copolymers with predictable compositions and properties, even when using monomers with different reactivities. rsc.org

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative rate at which a growing polymer chain radical adds a monomer of its own type versus the other comonomer. mdpi.com These ratios determine the sequence distribution (e.g., random, alternating, or blocky) of the monomer units in the final copolymer. rsc.org The values can be determined experimentally using methods such as the Fineman-Ross, Kelen-Tüdös, or Jaacks methods, which analyze the copolymer composition at low monomer conversions. rsc.orguni-bayreuth.de

For many acrylate/methacrylate pairs, the reactivity ratio for the methacrylate (r1) is typically greater than 1, while the ratio for the acrylate (r2) is less than 1. researchgate.net This indicates that the growing polymer radical, regardless of its terminal unit, preferentially adds a methacrylate monomer. For example, in the ATRP copolymerization of n-butyl acrylate (nBuA) and methyl methacrylate (MMA), the reactivity ratios were found to be consistent between conventional and controlled radical polymerization, suggesting the propagation reaction's chemoselectivity is not affected by the control mechanism. uni-bayreuth.de

The product of the two reactivity ratios (r1 x r2) provides insight into the nature of the copolymer. A product close to 1, as seen in the RAFT copolymerization of n-butyl acrylate with various semifluorinated acrylates, indicates a random distribution of monomer units along the chain. rsc.org Conversely, values significantly different from 1 suggest a tendency towards a more block-like or alternating structure. For the butyl acrylate/styrene (B11656) system, reactivity ratios of approximately r(styrene) = 0.887 and r(butyl acrylate) = 0.216 were found, indicating a non-ideal random copolymerization. researchgate.net

Table 1: Monomer Reactivity Ratios for Selected Acrylate Copolymer Systems

| Monomer 1 (M1) | Monomer 2 (M2) | Polymerization Method | r1 (M1) | r2 (M2) | Source(s) |

|---|---|---|---|---|---|

| n-Butyl Acrylate (BA) | Methyl Methacrylate (MMA) | ATRP | ~0.34 | ~1.7 | uni-bayreuth.de |

| n-Butyl Acrylate (BA) | Styrene (STY) | Solution Polymerization | ~0.216 | ~0.887 | researchgate.net |

| n-Butyl Acrylate (BA) | 2-Methylene-1,3-dioxepane (MDO) | Free Radical | 0.417 | 0.071 | mdpi.com |

Kinetic studies are essential for synthesizing block copolymers with precise compositions and architectures. In controlled radical polymerization, the polymerization rate can be manipulated to target specific block lengths. For instance, in ATRP, the reaction typically follows first-order kinetics with respect to the monomer concentration. researchgate.net

The synthesis of block copolymers often involves a two-step process where a macroinitiator is first formed from one monomer, and its conversion is monitored over time. mdpi.com This macroinitiator is then used to initiate the polymerization of a second monomer. The kinetics of this second step are again monitored, often by tracking monomer conversion via techniques like gas chromatography or NMR. mdpi.com The linear relationship between molecular weight and conversion, a hallmark of controlled polymerization, confirms that the process is "living," allowing for the predictable growth of the second block. uiowa.edu

The rate of polymerization can be influenced by factors such as monomer concentration, initiator-to-catalyst ratio, and temperature. mdpi.commdpi.com For example, in the ATRP of butyl acrylate, the polymerization can be halted at a specific conversion to yield a macroinitiator of a desired molecular weight. mdpi.com This macroinitiator is then used to polymerize a second block of monomers, like a mixture of methyl methacrylate and styrene. mdpi.com By carefully controlling the reaction time and conditions for each block, copolymers with targeted block compositions and low polydispersity can be reliably produced. cmu.edu

Graft Copolymerization and Cross-linked Network Formation

The presence of hydroxyl groups on 2,2-Bis(hydroxymethyl)butyl acrylate makes it an ideal candidate for creating more complex polymer architectures, such as graft copolymers and cross-linked networks. These structures offer unique properties not achievable with linear copolymers alone.

Graft copolymerization involves attaching polymer chains to a backbone polymer or a substrate surface. The "grafting from" approach is a powerful method for modifying surfaces, including those of inorganic nanoparticles like silica (B1680970). monash.edu In this technique, an initiator for controlled radical polymerization, such as an ATRP initiator, is first immobilized on the substrate surface. monash.edunih.gov Subsequently, monomers like this compound can be polymerized directly from the surface, creating a dense layer of grafted polymer chains, often referred to as a polymer brush. cmu.edu

This method has been used to graft various acrylates and methacrylates from different surfaces. nih.gov For example, poly(butyl acrylate) has been successfully grafted from poly(vinyl chloride) (PVC) backbones containing labile chlorine atoms that act as ATRP initiation sites. researchgate.net Similarly, RAFT-mediated "grafting from" polymerizations have been used to grow polymer shells on silica nanoparticles, creating core-shell structures with tailored surface properties. monash.edu The ability to chain-extend these grafted polymers to form di-block copolymer brushes further enhances the functional complexity that can be achieved on the nanoparticle surface. monash.edu This precise control over the grafted layer is crucial for applications in composites, coatings, and biomedical devices.

The difunctional nature of this compound, owing to its acrylate group for polymerization and its two hydroxyl groups for subsequent reactions, makes it an excellent component for forming cross-linked polymeric networks. researchgate.net These networks, often hydrogels when formed in aqueous media, consist of polymer chains linked together to form a three-dimensional structure. icm.edu.pl

The design of these networks involves copolymerizing a difunctional monomer (cross-linker) with a monofunctional monomer. researchgate.net The properties of the resulting network, such as swelling ratio, mechanical strength (e.g., Young's modulus), and thermal stability, are highly dependent on the cross-linking density. icm.edu.plekb.eg This density can be precisely controlled by adjusting the concentration of the cross-linking agent in the initial monomer feed. icm.edu.plekb.eg For example, in poly(hydroxybutyl acrylate-co-acrylamide) hydrogels, increasing the concentration of the cross-linker methylene (B1212753) bisacrylamide leads to a higher Young's modulus, as the cross-links restrict the mobility of the polymer chains. icm.edu.pl

Controlled radical polymerization techniques offer advantages in network formation by delaying the onset of gelation and promoting more uniform network structures compared to conventional free-radical polymerization. uiowa.eduresearchgate.net This control helps to reduce structural heterogeneity and enhance the final mechanical properties of the cross-linked material. uiowa.edu The formation of networks can also be achieved through post-polymerization cross-linking, where linear copolymers containing reactive groups (like the hydroxyls on this compound) are cross-linked in a secondary step, for instance, through dynamic exchange reactions. rsc.org

Hyperbranched and Dendritic Polymer Architectures Utilizing Bis(hydroxymethyl) Monomers

The unique molecular structure of monomers featuring two hydroxyl groups, such as this compound, provides a versatile platform for the construction of complex, non-linear polymer architectures. These monomers, often categorized as AB₂-type (where 'A' is a polymerizable group like acrylate and 'B' are the reactive hydroxyl groups), are instrumental in developing hyperbranched and dendritic polymers. These macromolecules are distinguished from their linear counterparts by their three-dimensional, globular structures, which impart a range of unique properties including high solubility, low viscosity, and a high density of terminal functional groups. researchgate.netnih.govresearchgate.net The study of such systems, particularly those based on the structural analog 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), has provided deep insights into the synthesis and behavior of these highly branched structures. acs.orgdigitellinc.com

Synthesis and Polymerization of Dendronized Acrylates

Dendronized polymers represent a class of macromolecules where pre-synthesized dendritic wedges, known as dendrons, are attached to a linear polymer backbone. This architecture can be achieved through several synthetic strategies, including the "grafting-to" method, where dendrons are attached to a pre-existing polymer, or by polymerizing macromonomers that already contain the dendritic structure. acs.org

The synthesis of dendronized polymers using bis(hydroxymethyl)-containing precursors often involves first constructing the dendron. For instance, aliphatic polyester (B1180765) dendrons can be synthesized from anhydride (B1165640) derivatives of bis-MPA. acs.org These dendrons can then be attached to a polymer backbone. A more direct route involves the polymerization of acrylate monomers that have been previously functionalized with dendrons. The radical polymerization of such dendronized acrylate monomers can proceed to yield high molecular weight polymers. researchgate.net

The steric bulk of the attached dendrons plays a critical role in the polymerization process and the final polymer structure. As the dendron generation increases, the polymer main chain can become more rigid, transitioning from a random coil to a more rod-like conformation. acs.org This rigidification is a direct consequence of the steric crowding imposed by the bulky side groups. One study reported the successful radical polymerization of acrylate and styrene monomers carrying first and second-generation dendrons, achieving high molecular weights, though often with broad polydispersity. researchgate.net

| Dendronized Polymer System | Monomer Type | Polymerization Method | Resulting Molecular Weight (Mₙ) | Polydispersity Index (PDI) | Source(s) |

| G1 Dendronized Polystyrene | Styrene with THP-protected hydroxyl groups | Radical Polymerization | 73,000 - 111,000 g/mol | 2.5 - 2.9 | researchgate.net |

| G2 Dendronized Polystyrene | Styrene with THP-protected hydroxyl groups | Radical Polymerization | 48,000 - 49,000 g/mol | 1.6 - 2.2 | researchgate.net |

| Dendronized Poly(p-hydroxystyrene) | Divergent grafting of aliphatic polyester dendrons | Grafting-to | High Molecular Weight | 1.1 - 1.3 | acs.org |

Table 1: Examples of Dendronized Polymer Synthesis and Characteristics. THP refers to tetrahydropyranyl protecting groups.

Development of Hyperbranched Polyesters and Polycarbonates

The dual hydroxyl functionality of bis(hydroxymethyl) monomers makes them ideal building blocks for hyperbranched polymers via step-growth polycondensation. This approach allows for one-pot syntheses, which are often more commercially viable than the multi-step procedures required for perfect dendrimers. researchgate.net

Hyperbranched Polyesters: The most widely studied systems are hyperbranched polyesters based on the AB₂ monomer 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). researchgate.netacs.org In a typical bulk polymerization process using an acid catalyst, the single carboxylic acid group (A) of one monomer reacts with one of the two hydroxyl groups (B) of another, leading to a highly branched structure. The resulting polymer is an imperfectly branched macromolecule containing a statistical distribution of three types of repeating units:

Dendritic units: Both hydroxyl groups have reacted.

Linear units: One hydroxyl group has reacted.

Terminal units: Neither hydroxyl group has reacted, forming the periphery of the polymer. researchgate.netacs.org The degree of branching (DB), a measure of the structural perfection, can be influenced by reaction conditions. For example, slow monomer addition to a core molecule has been shown to yield a product with a DB of 47%. researchgate.netacs.org

Hyperbranched Polycarbonates: Hyperbranched polycarbonates can be synthesized using similar principles, often through an A₂ + B₃ polycondensation approach. researchgate.netresearchgate.net In this strategy, a monomer with two reactive functionalities (A₂, such as di-tert-butyl tricarbonate or a bis(chloroformate)) is reacted with a monomer containing three reactive functionalities (B₃, such as a triol like 1,1,1-tris(4-hydroxyphenyl)ethane). researchgate.netresearchgate.net The diol functionality of a monomer like this compound could theoretically act as a B₂ monomer in such a system. These methods can produce soluble hyperbranched polycarbonates with controlled degrees of branching, typically in the range of 0.5 to 0.7. researchgate.net

| Polymer Type | Monomer System | Polymerization Method | Key Findings | Source(s) |

| Hyperbranched Polyester | 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) (AB₂) | Bulk polycondensation with acid catalyst | Structure contains dendritic, linear, and terminal units. Slow monomer addition can control the degree of branching. | researchgate.netacs.org |

| Hyperbranched Polycarbonate | Di-tert-butyl tricarbonate (A₂) + 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (B₃) | A₂ + B₃ Polycondensation | Achieved number-average molecular weights (Mₙ) of 2,100-7,100 g/mol and a degree of branching (DB) of 0.5-0.7. | researchgate.net |

| Hyperbranched Polycarbonate | Bis(carbonylimidazolide) (A₂) + Triethanolamine (B₃) | A₂ + B₃ Polycondensation | Successfully synthesized hyperbranched polycarbonates that decompose into volatile products around 200°C. | researchgate.netresearchgate.net |

Table 2: Synthesis Strategies for Hyperbranched Polyesters and Polycarbonates from Multifunctional Monomers.

Impact of Branching on Polymerization Behavior and Macromolecular Properties

The introduction of a high degree of branching significantly alters both the polymerization process and the resulting macromolecular properties when compared to linear analogs.

Polymerization Behavior: In the step-growth polymerization of ABₓ monomers, certain conditions must be met for successful synthesis, including the absence of side reactions and equal reactivity of the B functionalities. cmu.edu A common challenge is the occurrence of intramolecular cyclization, where a functional group on a growing polymer chain reacts with another group on the same chain, forming a ring structure. This reaction does not contribute to molecular weight growth and can limit the final size of the polymers. cmu.edu The propensity for cyclization is highly dependent on the specific monomer structure. cmu.edu

Macromolecular Properties: The unique, highly branched architecture leads to a distinct set of physical and mechanical properties.

Physical and Solution Properties: Unlike linear polymers which entangle extensively, the globular and compact shape of hyperbranched polymers prevents significant chain entanglement. researchgate.netnih.gov This leads to characteristically low solution and melt viscosities, which is advantageous in applications like coatings and processing aids. nih.govresearchgate.net The branched structure also disrupts the regular packing of polymer chains, resulting in lower density, reduced crystallinity, and a more amorphous structure compared to equivalent linear polymers. tutorchase.comyoutube.com This disruption also enhances solubility; for example, hyperbranched polyphenylenes show much greater solubility in various solvents than their linear counterparts. nih.gov

| Property | Linear Polymers | Hyperbranched/Dendritic Polymers | Reason for Difference | Source(s) |

| Viscosity | High (due to chain entanglement) | Low | Globular, compact shape prevents chain entanglement. | researchgate.netnih.govresearchgate.net |

| Solubility | Often limited | High | High density of chain ends and non-entangled structure improves solvent interaction. | researchgate.netnih.gov |

| Crystallinity/Density | Can be high (ordered packing) | Low | Branches disrupt the regular packing of polymer chains. | tutorchase.comyoutube.comwikipedia.org |

| Molecular Conformation | Random coil | Globular, more compact | Forced by the highly branched three-dimensional growth. | wikipedia.orgnih.gov |

| Functionality | Two terminal end groups | High density of terminal end groups | Each branch end is a potential functional site. | researchgate.netnih.gov |

Table 3: Comparative Properties of Linear vs. Highly Branched Polymer Architectures.

Functionalization and Post Polymerization Modification of 2,2 Bis Hydroxymethyl Butyl Acrylate Polymers

Chemical Modification of Hydroxyl Groups for Tailored Functionality

The pendant hydroxyl groups serve as versatile handles for a variety of chemical transformations. These reactions allow for the covalent attachment of different molecules, leading to materials with precisely engineered properties. Common modifications include esterification, amidation, and the introduction of specialized moieties for applications like photo-cross-linking.

Esterification and amidation are fundamental methods for functionalizing the poly(2,2-bis(hydroxymethyl)butyl acrylate) backbone. These reactions convert the hydroxyl groups into ester or amide linkages, attaching new functional side chains.

Esterification can be achieved by reacting the polymer with carboxylic acids, acid chlorides, or anhydrides. cmu.edu For instance, reacting the hydroxyl groups with succinic anhydride (B1165640) introduces carboxylic acid functionality, which can be used for further coupling reactions. acs.org Another approach is transesterification, where an existing ester is exchanged. While less direct for this specific polymer, organocatalyzed transesterification has been shown to be effective for modifying other polyacrylates and could be adapted. semanticscholar.org

Amidation , or the formation of an amide bond, is another powerful tool. While direct amidation of alcohols is challenging, a highly effective method is the reaction of the hydroxyl groups with isocyanates to form stable carbamate (B1207046) (urethane) linkages. acs.orgresearchgate.net This reaction is often catalyzed by compounds like dibutyltin (B87310) dilaurate (TBDL) and proceeds with high efficiency at ambient temperatures, allowing for the attachment of a wide range of functional isocyanate-containing molecules. acs.orggoogle.com Furthermore, direct amidation of the acrylate (B77674) ester groups in the polymer backbone is possible using amines with an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), providing an alternative route to introduce amide functionalities. digitellinc.comacs.orgdigitellinc.comresearchgate.net

Table 1: Key Reactions for Modifying Hydroxyl Groups

| Reaction Type | Reagents | Resulting Linkage | Key Features |

| Esterification | Carboxylic Acid, Acid Chloride, or Anhydride | Ester | Introduces a wide variety of functional groups. cmu.eduacs.org |

| Urethane Formation | Isocyanate (R-NCO) | Carbamate (Urethane) | High efficiency, mild conditions, forms stable linkages. acs.orgresearchgate.net |

| Backbone Amidation | Amine (R-NH₂) + TBD Catalyst | Amide | Modifies the original acrylate ester group directly. acs.orgresearchgate.net |

The hydroxyl groups are ideal sites for attaching photo-responsive molecules, enabling the polymer to be cross-linked upon exposure to light. This creates stable polymer networks for applications in coatings, hydrogels, and photolithography.

Common photo-cross-linkable moieties that can be introduced include:

Coumarin (B35378) and Anthracene (B1667546) Groups: These groups can be attached to the polymer via esterification. Upon irradiation with UV light of a specific wavelength (e.g., 365 nm), they undergo photodimerization, forming covalent bonds that cross-link the polymer chains. researchgate.net This process can often be reversed by using a different wavelength of light, creating photo-reversible materials. researchgate.net